3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. This compound features a thiazolidinone core, which is known for its pharmacological properties, and is substituted with a chlorophenyl and a pyridylmethylene group, enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-pyridinecarboxaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The biological activity of 3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The thiazolidinone core is known to interact with proteins involved in cell division and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(4-Chlorophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(3-Bromophenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the chlorophenyl and pyridylmethylene groups in this compound enhances its chemical reactivity and biological activity compared to similar compounds. The specific substitution pattern also influences its interaction with molecular targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C15H9ClN2OS2 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9ClN2OS2/c16-10-4-3-6-12(8-10)18-14(19)13(21-15(18)20)9-11-5-1-2-7-17-11/h1-9H/b13-9- |
InChI Key |
WMKXWYSTGKYXQZ-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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